molecular formula C25H21ClN4O2S3 B11980102 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B11980102
M. Wt: 541.1 g/mol
InChI Key: HQAJKEQSOUWEPJ-MZJWZYIUSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a chlorobenzylsulfanyl group, and a thiadiazole ring. Its molecular formula is C30H25ClN4O2S, and it has a molecular weight of 541.076 g/mol .

Preparation Methods

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include benzyloxybenzaldehyde, chlorobenzylthiol, and thiadiazole derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H21ClN4O2S3

Molecular Weight

541.1 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H21ClN4O2S3/c26-21-10-6-20(7-11-21)16-33-24-29-30-25(35-24)34-17-23(31)28-27-14-18-8-12-22(13-9-18)32-15-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,28,31)/b27-14+

InChI Key

HQAJKEQSOUWEPJ-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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